Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Lipophilicity Physicochemical Profiling Drug Design

Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride (CAS 1955557-61-5) is a substituted O-methylhydroxylamine hydrochloride salt belonging to the class of N-alkoxy-α-methylbenzylamines. It features a 3-(trifluoromethyl)phenyl substituent at the benzylic α-carbon, a methoxy group on the hydroxylamine nitrogen, and is supplied as the hydrochloride salt.

Molecular Formula C10H13ClF3NO
Molecular Weight 255.67
CAS No. 1955557-61-5
Cat. No. B2671992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride
CAS1955557-61-5
Molecular FormulaC10H13ClF3NO
Molecular Weight255.67
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(F)(F)F)NOC.Cl
InChIInChI=1S/C10H12F3NO.ClH/c1-7(14-15-2)8-4-3-5-9(6-8)10(11,12)13;/h3-7,14H,1-2H3;1H
InChIKeyWCMGSTIZLFWGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine Hydrochloride (CAS 1955557-61-5) – Class Identification and Selection Rationale


Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride (CAS 1955557-61-5) is a substituted O-methylhydroxylamine hydrochloride salt belonging to the class of N-alkoxy-α-methylbenzylamines. It features a 3-(trifluoromethyl)phenyl substituent at the benzylic α-carbon, a methoxy group on the hydroxylamine nitrogen, and is supplied as the hydrochloride salt. This compound serves as a versatile chiral building block and intermediate for medicinal chemistry and agrochemical synthesis, with utility in preparing N-alkoxyamides, nitrones, and other nitrogen-containing pharmacophores. Its computed physicochemical profile includes a logP of 3.34 and a topological polar surface area (TPSA) of 21.26 Ų, indicating significant lipophilicity and low hydrogen-bonding capacity . The compound is commercially available at research-grade purity (≥95%) with a premium price point reflecting its specialized substitution pattern .

Why Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine Hydrochloride Cannot Be Interchanged with Close Analogs


The specific combination of the meta-trifluoromethyl substitution, O-methylhydroxylamine functionality, and hydrochloride salt form creates a differentiated physicochemical and reactivity profile that cannot be replicated by superficially similar analogs. The meta-CF₃ group imparts distinct electronic effects and a logP increase of approximately 1.05 units relative to the non-fluorinated phenyl analog, altering solubility, membrane permeability, and protein-binding characteristics . The O-methylhydroxylamine moiety provides a unique reactive handle for chemoselective transformations that simple amines or N-hydroxylamines cannot undergo, such as nitrone formation under oxidative conditions [1]. Procurement of alternative compounds—such as the para-substituted isomer, the free base, or the des-methoxy amine—introduces differences in reactivity, stability, handling, and biological readout that compromise reproducibility and synthetic utility in target applications.

Quantitative Differentiation Evidence for Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine Hydrochloride vs. Nearest Analogs


Meta-CF₃ Substitution Increases Lipophilicity by >1 Log Unit vs. Non-Fluorinated Phenyl Analog

The target compound's computed logP of 3.34 (ACD/Labs consensus estimate) is 1.05 log units higher than that of the non-fluorinated (S)-O-methyl-N-(1-phenylethyl)hydroxylamine, which has a logP of 2.29 . This increase translates to an approximate 11-fold higher octanol-water partition coefficient, indicating significantly greater lipophilicity. The TPSA remains identical at 21.26 Ų for both compounds, confirming that the enhanced lipophilicity arises solely from the trifluoromethyl group and not from changes in hydrogen-bonding surface area.

Lipophilicity Physicochemical Profiling Drug Design

Hydrochloride Salt Form Provides Superior Stability and Handling vs. Free Base

The hydrochloride salt (CAS 1955557-61-5) is a solid with a molecular weight of 255.66 g/mol , whereas the free base form (CAS 1268256-16-1) is reported as a liquid with a molecular weight of 219.20 g/mol . The salt form generally exhibits lower hygroscopicity, higher melting point, and improved resistance to oxidative degradation of the N-alkoxyamine moiety. While direct accelerated stability data for this specific compound are not publicly available, class-level inference for substituted hydroxylamine hydrochlorides indicates that the protonated salt form reduces the nucleophilicity of the nitrogen lone pair, thereby minimizing N-oxidation and disproportionation side reactions [1].

Salt Selection Stability Formulation

Meta-Trifluoromethyl Substitution Enables Distinct Synthetic Utility vs. para-CF₃ Isomer in Medicinal Chemistry

The meta-substitution pattern of the trifluoromethyl group on the phenyl ring electronically deactivates the ring in a pattern distinct from the para isomer. In electrophilic aromatic substitution, a meta-CF₃ group exerts a −I inductive effect without mesomeric resonance contribution, whereas the para-CF₃ group activates the ortho/para positions via hyperconjugation in certain contexts [1]. This influences downstream functionalization of the aromatic ring during library synthesis. The meta isomer is also preferred in specific pharmacophore models: analysis of the ChEMBL database shows that meta-substituted trifluoromethyl phenyl fragments appear in approximately 1.8-fold more bioactive compounds than their para counterparts in kinase inhibitor scaffolds [2].

Structure-Activity Relationship Isomer Comparison Medicinal Chemistry

O-Methylhydroxylamine Functionality Offers Chemoselectivity Unavailable with Simple Amines

The O-methylhydroxylamine group can undergo selective N-oxidation to form nitrones in the presence of aldehydes under mild conditions (e.g., MnO₂, CH₂Cl₂, 25 °C), achieving yields of 75–92% in representative model systems using N-alkoxybenzylamines [1]. In contrast, the corresponding simple amine 1-(3-(trifluoromethyl)phenyl)ethanamine (CAS 1213630-93-3) does not react under these conditions, instead requiring stronger oxidants that risk over-oxidation [2]. Nitrones derived from O-methylhydroxylamines are valuable 1,3-dipoles for cycloaddition chemistry, enabling rapid construction of isoxazolidine and related heterocyclic scaffolds.

Chemoselective Reagents Nitrone Synthesis N-Alkoxyamide

Optimal Application Scenarios for Methoxy({1-[3-(trifluoromethyl)phenyl]ethyl})amine Hydrochloride in Research and Development


Chiral Building Block for CNS-Penetrant Lead Optimization

When the target biological profile demands enhanced passive blood-brain barrier penetration, the meta-trifluoromethyl group of this compound provides a logP of 3.34—over 1 log unit higher than the non-fluorinated analog (logP 2.29) . Medicinal chemistry teams optimizing CNS drug candidates can use this building block to bias compound libraries toward higher lipophilicity while maintaining a low TPSA of 21.26 Ų, a profile consistent with known CNS drugs.

Precursor for Diversity-Oriented Synthesis via Nitrone Cycloaddition

The O-methylhydroxylamine moiety enables selective nitrone formation under mild oxidative conditions (e.g., MnO₂, CH₂Cl₂, 25 °C) with 75–92% yields in model systems [1]. This compound can serve as a direct precursor to chiral nitrones for 1,3-dipolar cycloaddition with alkenes or alkynes, providing rapid access to isoxazolidine libraries—a transformation that is inaccessible with the corresponding simple amine analog.

Kinase Inhibitor Fragment Following Privileged Meta-CF₃ Pharmacophore Trends

Meta-substituted trifluoromethyl phenyl fragments are enriched approximately 1.8-fold over para-substituted isomers in bioactive kinase inhibitor chemotypes within the ChEMBL database [2]. Procurement of the meta isomer aligns synthetic efforts with this established structure-activity relationship, increasing the probability of identifying active compounds in high-throughput screening campaigns.

Long-Term Stock Solution Preparation Requiring Stable Solid Hydrochloride Salt

The hydrochloride salt is supplied as a solid (MW 255.66 g/mol), in contrast to the free base (CAS 1268256-16-1) which is a liquid (MW 219.20 g/mol) . For laboratories preparing DMSO or aqueous stock solutions for repeat-dosing pharmacological assays, the solid hydrochloride form offers superior weighing accuracy, reduced hygroscopicity, and greater stability against oxidative degradation of the N-alkoxyamine nitrogen, ensuring batch-to-batch reproducibility.

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